molecular formula C14H22O3 B1628086 Ethyl 5-oxocyclopent-1-ene-1-heptanoate CAS No. 40098-44-0

Ethyl 5-oxocyclopent-1-ene-1-heptanoate

Cat. No.: B1628086
CAS No.: 40098-44-0
M. Wt: 238.32 g/mol
InChI Key: OXWBFQQAUHFTHT-UHFFFAOYSA-N
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Description

Ethyl 5-oxocyclopent-1-ene-1-heptanoate is an organic compound with the molecular formula C14H22O3. It is a derivative of cyclopentene and is characterized by the presence of an ethyl ester group and a ketone functional group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-oxocyclopent-1-ene-1-heptanoate typically involves the reaction of cyclopentadiene with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through a Diels-Alder reaction followed by esterification. The reaction conditions often include the use of a solvent such as toluene or dichloromethane and a catalyst like p-toluenesulfonic acid or sodium hydroxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-pressure reactors and advanced purification techniques such as distillation and chromatography ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-oxocyclopent-1-ene-1-heptanoate undergoes several types of chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ethyl ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols to form amides or esters, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol at low temperatures.

    Substitution: Ammonia or primary amines in ethanol under reflux conditions.

Major Products Formed

    Oxidation: Formation of 5-oxocyclopent-1-ene-1-heptanoic acid.

    Reduction: Formation of 5-hydroxycyclopent-1-ene-1-heptanoate.

    Substitution: Formation of ethyl 5-aminocyclopent-1-ene-1-heptanoate.

Scientific Research Applications

Ethyl 5-oxocyclopent-1-ene-1-heptanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and fragrances.

Mechanism of Action

The mechanism of action of ethyl 5-oxocyclopent-1-ene-1-heptanoate involves its interaction with specific molecular targets and pathways. The ketone group can form hydrogen bonds with active sites of enzymes, influencing their activity. The ester group can undergo hydrolysis, releasing the active acid form, which can further interact with biological targets. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Ethyl 5-oxocyclopent-1-ene-1-heptanoate can be compared with similar compounds such as:

    Ethyl 5-oxocyclopent-1-ene-1-butanoate: Similar structure but with a shorter carbon chain, leading to different reactivity and applications.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its physical properties and reactivity.

    Ethyl 5-hydroxycyclopent-1-ene-1-heptanoate: Contains a hydroxyl group instead of a ketone, leading to different chemical behavior and applications.

This compound stands out due to its unique combination of functional groups, which confer distinct reactivity and versatility in various chemical and biological contexts.

Properties

IUPAC Name

ethyl 7-(5-oxocyclopenten-1-yl)heptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O3/c1-2-17-14(16)11-6-4-3-5-8-12-9-7-10-13(12)15/h9H,2-8,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXWBFQQAUHFTHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCC1=CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90193137
Record name Ethyl 5-oxocyclopent-1-ene-1-heptanoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40098-44-0
Record name 1-Cyclopentene-1-heptanoic acid, 5-oxo-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40098-44-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-oxocyclopent-1-ene-1-heptanoate
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Record name Ethyl 5-oxocyclopent-1-ene-1-heptanoate
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Record name Ethyl 5-oxocyclopent-1-ene-1-heptanoate
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Synthesis routes and methods

Procedure details

Under agitation at 20° , 48 g. of Br2, dissolved in 500 ml. of CHCl3, is added dropwise within 2 hours to a solution of 100 g. of 2-carbethoxy-2-(6-carbethoxyhexyl)-cyclopentanone in 1 l. of CHCl3. The solvent is distilled off, the residue is taken up in a mixture of 4 l. of ethanol, l kg. of H2SO4 (density: 1.84), and 100 ml. of H2O, refluxed for 18 hours under N2 and poured on 10 kg. of ice after cooling. The reaction mixture is extracted three times with respectively 5 l. of ether, the combined ether extracts are dried over Na2SO4, the solvent is distilled off, and chromatographic purification of the residue (silica gel/petroleum ether : ether =1 : 1) yields 2-(6-carbethoxyhexyl)- 2-cyclopentenone.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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